Oxybutynin chloride
Overview
Description
Oxybutynin chloride is primarily used to treat symptoms of an overactive bladder, such as incontinence (loss of bladder control) or a frequent need to urinate . It belongs to the group of medicines called antispasmodics and helps decrease muscle spasms of the bladder and the frequent urge to urinate caused by these spasms .
Synthesis Analysis
The synthesis of Oxybutynin involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate in the synthesis of (S)-oxybutynin . The synthetic methods enabling the preparation of the racemic drug have been summarized in various studies .
Molecular Structure Analysis
The molecular formula of Oxybutynin chloride is C22H31NO3.HCl . Its molecular weight is 393.95 . More detailed information about its molecular structure can be found in various scientific resources .
Chemical Reactions Analysis
Oxybutynin chloride is metabolized in the liver to N-desethyloxybutynin, which is mainly responsible for the anticholinergic side effects of Oxybutynin . The chemical reactions involved in its metabolism and other aspects of its chemical behavior are subjects of ongoing research .
Physical And Chemical Properties Analysis
Oxybutynin chloride has a molecular weight of 393.95 and its solubility varies depending on the solvent used . It is typically stored at -20°C in powder form . More detailed information about its physical and chemical properties can be found in various scientific resources .
Scientific Research Applications
Bladder Dysfunction Management
Oxybutynin chloride has been extensively studied for its effectiveness in managing various types of bladder dysfunctions, such as bladder spasm, neurogenic bladder, and enuresis. Its anticholinergic and direct muscular antispasmodic effects make it highly effective in managing reflex neurovesical dysfunction, enuresis, and bladder spasm, as documented through cystometric analyses (Thompson & Lauvetz, 1976).
Electrochemical Analysis and Drug Determination
A significant application of Oxybutynin chloride in scientific research pertains to its electrochemical behavior and determination in pharmaceutical formulations. Studies involving cyclic voltammetry and adsorptive stripping voltammetric methods have developed validated procedures for the drug's determination in bulk form, showcasing its high adsorptive character on mercury electrodes (Jain, Radhapyari, & Jadon, 2007).
Pharmacokinetic Research
Oxybutynin's pharmacokinetics have been rigorously examined, particularly comparing controlled-release formulations to immediate-release variants. These studies provide valuable insights into the drug's absorption, distribution, metabolism, and excretion, highlighting the benefits of controlled-release formulations in maintaining stable plasma concentrations and improving bioavailability (Gupta & Sathyan, 1999).
Transdermal Delivery Systems
The development of transdermal delivery systems for Oxybutynin chloride marks a significant advance in its application, offering an alternative route of administration to mitigate side effects associated with oral intake. Transdermal films and gels have been explored for their efficiency in drug delivery, indicating potential for enhanced therapeutic outcomes (Nicoli et al., 2006).
Cognitive and Central Nervous System Effects
Another pivotal area of research focuses on the cognitive and central nervous system (CNS) effects of Oxybutynin chloride, especially in older adults. Studies evaluating topical gels and other formulations have investigated the drug's impact on cognitive functions, providing essential data on the safety profile of transdermal and oral applications in sensitive populations (Kay et al., 2012).
Safety And Hazards
Oxybutynin chloride should be handled with care. It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid dust formation, and avoid ingestion and inhalation . It is also recommended to keep the container tightly closed in a dry and well-ventilated place .
Future Directions
properties
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJYDAEGSIQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5633-20-5 (Parent) | |
Record name | Oxybutynin chloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045356 | |
Record name | Oxybutynin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxybutynin chloride | |
CAS RN |
1508-65-2 | |
Record name | Oxybutynin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1508-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxybutynin chloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxybutynin chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxybutynin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(diethylamino)but-2-ynyl cyclohexylphenylglycolate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oxybutynin Chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9F3D9RENQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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